4-Mercapto-1-butanol

描述

准备方法

Synthetic Routes and Reaction Conditions: 4-Mercapto-1-butanol can be synthesized from 1,4-butanediol through a series of reactions. The process involves a sulfonation reaction followed by a nucleophilic substitution reaction, yielding a total yield of 75% with a purity of 98% (GC) .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves the use of specialized equipment to ensure high yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality .

化学反应分析

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides, a reaction critical in redox biochemistry and material synthesis.

Mechanistic Insight :

-

Aerobic oxidation proceeds via thiyl radical intermediates, dimerizing to form disulfides .

-

Strong oxidants like KMnO₄ oxidize the thiol to a sulfonic acid group (-SO₃H) .

Nucleophilic Substitution

The thiol group acts as a nucleophile, participating in SN₂ reactions with alkyl halides or epoxides.

Key Findings :

-

Reactions with alkyl halides (e.g., CH₃I) yield thioethers, with optimal performance in polar solvents like ethanol .

-

Epoxide ring-opening reactions produce hydroxyethylthio derivatives, useful in polymer chemistry .

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions, though steric hindrance may limit reactivity.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ | 4-Mercaptobutyl acetate | Moderate yields |

| Etherification | CH₃Br, NaH, THF | 4-Mercaptobutyl methyl ether | Requires strong base |

Thermodynamic Considerations :

Metal Coordination and Nanoparticle Stabilization

The thiol group binds to metal surfaces, enabling applications in nanotechnology.

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Au/Ag nanoparticle stabilization | Ethanol, 150°C sintering | Stable, conductive nano-inks |

Mechanism :

-

The -SH group chemisorbs onto Au/Ag surfaces, forming a hydrophilic monolayer that prevents aggregation.

Redox Reactions Involving Both Functional Groups

Simultaneous oxidation of -SH and -OH groups is feasible under harsh conditions.

| Reagents | Conditions | Products |

|---|---|---|

| CrO₃, H₂SO₄ | 100°C, reflux | 4-Sulfobutanoic acid |

Challenges :

科学研究应用

Electrochemical Applications

4-Mercapto-1-butanol is frequently employed in the creation of self-assembled monolayers (SAMs) on gold electrodes, which are critical for electrochemical applications. The thiol group in this compound facilitates strong bonding to gold surfaces, enabling the formation of stable SAMs. These modified electrodes can enhance the performance of electrochemical sensors and devices.

Ultramicroelectrodes

Research has demonstrated that SAMs formed with this compound serve as effective platforms for the deposition of conducting polymers such as polyaniline (PANI) and polypyrrole (PPy). These conducting polymers are essential for developing ultramicroelectrodes (UMEs), which are used for sensitive electrochemical measurements. For instance, a study showed that PANI-coated electrodes modified with this compound exhibited superior electrochemical characteristics compared to bare electrodes .

Table 1: Comparison of Electrochemical Properties

| Electrode Type | Modification | Key Findings |

|---|---|---|

| Bare Gold Electrode | None | Baseline electrochemical response |

| Gold Electrode | This compound | Enhanced stability and conductivity |

| PANI-coated Gold | This compound | Improved signal-to-noise ratio |

| PPy-coated Gold | This compound | Effective for redox protein immobilization |

Biosensing Applications

The ability of this compound to form stable SAMs makes it a valuable component in biosensing technologies. These SAMs can be functionalized to immobilize biomolecules, allowing for the development of sensors that detect biological analytes.

Hemoglobin-Based Sensors

One notable application is in the creation of biosensors utilizing hemoglobin as a redox-active species. The incorporation of this compound in the sensor design allows for direct electron transfer between hemoglobin and the electrode surface, which is crucial for effective biosensing . This approach has shown promise in detecting cellular hydrogen peroxide levels and nitrite concentrations.

Tethered Bilayer Lipid Membranes (tBLMs)

Furthermore, research indicates that this compound can be used as an anchoring layer for tethered bilayer lipid membranes. These membranes have applications in studying membrane proteins and drug interactions, enhancing our understanding of cellular processes .

Material Science Applications

In material science, this compound is utilized to modify surfaces for various applications, including corrosion resistance and adhesion improvement.

Coating Technologies

Studies have shown that films deposited on surfaces modified with this compound exhibit enhanced properties compared to unmodified surfaces. This includes improved adhesion characteristics for coatings applied in industrial settings .

Table 2: Material Properties of Coatings

| Coating Type | Surface Modification | Observed Benefits |

|---|---|---|

| Unmodified Surface | None | Standard adhesion |

| Modified with this compound | Enhanced adhesion | Increased durability and resistance |

作用机制

The mechanism of action of 4-Mercapto-1-butanol involves its interaction with molecular targets and pathways. It can undergo lipase-catalyzed chemospecific O-acylation with aliphatic carboxylic acid ethyl esters. Additionally, it acts as a precursor in the formation of 2-mercapto-3-methyl-1-butanol, which imparts an onion-like off-flavor to beer.

相似化合物的比较

- 4-Hydroxy-1-mercaptobutane

- 4-Hydroxybutanethiol

- 4-Mercaptobutan-1-ol

- 4-Mercaptobutanol

Comparison: 4-Mercapto-1-butanol is unique due to its specific molecular structure, which allows it to form hydrophilic sparse ionic monolayers on metal nanoparticles. This property is not commonly found in its similar compounds, making it particularly valuable in the creation of highly concentrated Nano-Au and Nano-Ag "inks" .

生物活性

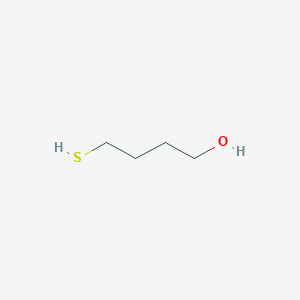

4-Mercapto-1-butanol (4M1B), a thiol compound with the molecular formula C₄H₁₀OS, has garnered attention for its diverse biological activities and potential applications in various fields of research. This article provides a comprehensive overview of the biological activity of 4M1B, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 106.19 g/mol

- IUPAC Name : 4-sulfanylbutan-1-ol

- CAS Number : 14970-83-3

- Structure :

- SMILES : C(CCS)CO

- InChIKey : NEJMTSWXTZREOC-UHFFFAOYSA-N

This compound exhibits several biological activities that can be attributed to its thiol group, which is known for its ability to form disulfide bonds and interact with various biomolecules. The following mechanisms have been identified:

- Antioxidant Activity : Thiols like 4M1B can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases.

- Protein Interactions : The compound can interact with proteins through thiol-disulfide exchange reactions, influencing protein structure and function.

- Membrane Stability : Research indicates that 4M1B can enhance the stability of lipid membranes, making it a potential candidate for applications in drug delivery systems.

1. Cell Membrane Studies

A study investigating tethered bilayer lipid membranes (tBLMs) utilized 4M1B as a backfiller molecule. The research demonstrated that the incorporation of 4M1B into self-assembled monolayers (SAMs) on silver substrates significantly influenced the fusion of multilamellar vesicles and the formation of stable tBLMs. These findings suggest that 4M1B could facilitate studies on protein-membrane interactions, which are vital for understanding cellular processes and drug actions .

2. Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiols, including 4M1B. Its ability to disrupt microbial membranes and interact with essential proteins makes it a candidate for developing new antimicrobial agents. In vitro studies have shown that compounds similar to 4M1B exhibit inhibitory effects against various bacterial strains, suggesting its potential application in combating antibiotic resistance .

3. Biomarker Potential

Emerging studies suggest that derivatives of mercapto compounds may serve as biomarkers for metabolic processes. The presence of such compounds in biological samples can indicate specific physiological conditions or dietary influences. This aspect opens avenues for further research into the diagnostic applications of 4M1B.

Case Study 1: Membrane Interaction

In a detailed investigation on the formation of tBLMs, researchers evaluated the effects of different backfillers, including 4M1B, on membrane properties. The study utilized electrochemical impedance spectroscopy (EIS) to analyze the structural characteristics and stability of SAMs formed with various thiols. Results indicated that the use of 4M1B improved membrane integrity and facilitated effective fusion processes necessary for biological assays .

Case Study 2: Antioxidant Activity Evaluation

A comparative study assessed the antioxidant capacities of several thiol compounds, including 4M1B. The findings demonstrated that 4M1B exhibited significant free radical scavenging activity, comparable to well-known antioxidants. This suggests its potential role in therapeutic applications aimed at reducing oxidative stress-related diseases .

属性

IUPAC Name |

4-sulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c5-3-1-2-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMTSWXTZREOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338310 | |

| Record name | 4-Mercapto-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14970-83-3 | |

| Record name | 4-Mercapto-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercapto-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。